AAL Toxin TC2

Description

Properties

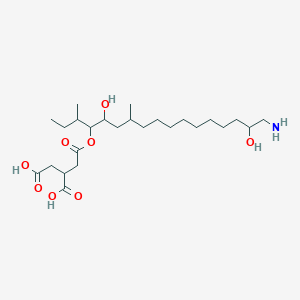

IUPAC Name |

2-[2-(17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47NO8/c1-4-18(3)24(34-23(31)15-19(25(32)33)14-22(29)30)21(28)13-17(2)11-9-7-5-6-8-10-12-20(27)16-26/h17-21,24,27-28H,4-16,26H2,1-3H3,(H,29,30)(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUSVHGUDAUTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCCCC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of AAL Toxin TC2?

An In-depth Technical Guide to AAL Toxin TC2 for Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins are a family of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causative agent of stem canker disease in certain tomato cultivars. These toxins are structurally related to sphingoid bases and exert their toxicity by disrupting sphingolipid metabolism. This guide focuses on this compound, one of the regioisomers of AAL Toxin TC, providing a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental protocols.

Chemical Structure of this compound

AAL toxins are comprised of a long-chain amino alcohol backbone esterified to a tricarballylic acid moiety. The different classes of AAL toxins (TA, TB, TC, TD, and TE) are distinguished by the hydroxylation pattern of their amino alcohol backbone. Each of these classes consists of two regioisomers, designated as 1 and 2, which differ in the position of the tricarballylic acid esterification, either at the C13 or C14 hydroxyl group.

AAL Toxin TC is characterized by the absence of hydroxyl groups at the C4 and C5 positions of the amino alcohol backbone, unlike AAL Toxin TA.[1] The molecular formula for AAL Toxin TC is C25H47NO8, with a molecular weight of 489.6 g/mol .[2]

The precise structure of this compound is defined by the esterification of the tricarballylic acid at the C14 hydroxyl group of the 1-amino-11,15-dimethylheptadeca-2,13,14-pentol backbone.

Chemical Structure of AAL Toxin TC Isomers

Caption: Figure 1: Regioisomers of AAL Toxin TC.

Mechanism of Action

The primary molecular target of AAL toxins is ceramide synthase (sphinganine N-acyltransferase), a key enzyme in the de novo biosynthesis of sphingolipids.[3][4] AAL toxins, being structural analogs of sphinganine, act as competitive inhibitors of this enzyme.[5]

The inhibition of ceramide synthase leads to two major downstream consequences:

-

Depletion of complex sphingolipids: The production of ceramides and subsequently more complex sphingolipids, which are essential components of cell membranes and signaling molecules, is decreased.

-

Accumulation of sphingoid bases: The substrates of ceramide synthase, primarily sphinganine and phytosphingosine, accumulate within the cell.[1][6]

This disruption of sphingolipid homeostasis is a key event that triggers a cascade of cellular responses, ultimately leading to programmed cell death (PCD), also known as apoptosis.[7][8] Hallmarks of AAL toxin-induced PCD include DNA laddering, chromatin condensation, and the formation of apoptotic-like bodies.[3]

Signaling Pathway

The disruption of sphingolipid metabolism by this compound initiates a signaling cascade that culminates in programmed cell death. The accumulation of sphingoid bases is a critical trigger in this pathway.

Caption: Figure 2: Signaling pathway of this compound-induced cell death.

Quantitative Data

Specific quantitative data for this compound is limited in the available literature. However, comparative studies of the AAL toxin family provide insights into its relative biological activity.

Table 1: Comparative Toxicity of AAL Toxin Congeners in Tomato Leaflet Bioassay

| Toxin Congener | Relative Toxicity | Concentration for 25% Necrosis (ng/mL) |

| AAL Toxin TA | Highest | 10 - 50 |

| AAL Toxin TB | High | Not specified |

| AAL Toxin TC | Moderate | > 50 |

| AAL Toxin TD | Low | > 1000 |

| AAL Toxin TE | Lowest | > 1000 |

Data synthesized from Caldas et al. (1994) and other sources.[9] The activity of AAL Toxin TC was consistently lower than that of TA but higher than TD and TE.

Table 2: Effect of AAL Toxin Treatment on Sphingoid Base Accumulation in Tomato Leaflets

| Treatment | Sphinganine Level (relative to control) | Phytosphingosine Level (relative to control) |

| Control | 1.0 | 1.0 |

| AAL Toxin (0.2 µM) | Marked Increase | Marked Increase |

Data from Zhang et al. (2011).[10] The study demonstrates a significant accumulation of free sphingoid bases upon treatment with AAL toxin.

Experimental Protocols

Isolation and Purification of AAL Toxin TC

This protocol is a generalized method for the isolation of AAL toxins and can be adapted for the purification of the TC isomers.

Workflow Diagram

References

- 1. Fumonisin- and AAL-Toxin-Induced Disruption of Sphingolipid Metabolism with Accumulation of Free Sphingoid Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and biological activity of AAL toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fumonisin- and AAL-Toxin-Induced Disruption of Sphingolipid Metabolism with Accumulation of Free Sphingoid Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis: A Functional Paradigm for Programmed Plant Cell Death Induced by a Host-Selective Phytotoxin and Invoked during Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. toxicologia.unb.br [toxicologia.unb.br]

- 10. Overexpression of FBR41 enhances resistance to sphinganine analog mycotoxin‐induced cell death and Alternaria stem canker in tomato - PMC [pmc.ncbi.nlm.nih.gov]

AAL Toxin TC2: A Technical Guide to its Mechanism of Action in Plant Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AAL toxins, particularly TC2, are sphinganine-analog mycotoxins produced by the phytopathogenic fungus Alternaria alternata f. sp. lycopersici. These toxins are potent inducers of programmed cell death (PCD) in susceptible plant species, most notably in tomato cultivars with the asc/asc genotype. The primary mechanism of action is the competitive inhibition of the enzyme ceramide synthase (sphinganine N-acyltransferase). This targeted disruption of sphingolipid biosynthesis leads to a cytotoxic accumulation of free long-chain bases (LCBs), primarily sphinganine and phytosphingosine. This accumulation serves as a critical upstream signal, initiating a downstream cascade involving reactive oxygen species (ROS), nitric oxide (NO), and ethylene signaling, which culminates in apoptotic-like cell death. This guide provides an in-depth review of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.

Core Mechanism of Action

Primary Target: Ceramide Synthase Inhibition

AAL Toxin TC2 is a structural analog of sphinganine, a key substrate in the de novo sphingolipid synthesis pathway.[1] This structural mimicry allows the toxin to act as a potent and specific competitive inhibitor of ceramide synthase (EC 2.3.1.24), an enzyme localized to the endoplasmic reticulum.[1] Ceramide synthase catalyzes the N-acylation of a long-chain base (like sphinganine or phytosphingosine) with a fatty acyl-CoA to produce ceramide, the central molecule of sphingolipid metabolism.[2] By blocking this crucial step, this compound effectively halts the production of ceramides and all subsequent complex sphingolipids derived from them.[1][2]

Disruption of Sphingolipid Homeostasis: LCB Accumulation

The inhibition of ceramide synthase by this compound leads to two primary metabolic consequences:

-

A depletion of ceramides and complex sphingolipids.

-

A significant accumulation of the ceramide synthase substrates, the free long-chain bases sphinganine (Sa) and phytosphingosine (Phy).[3]

This buildup of LCBs is the central toxic event and the primary trigger for the downstream signaling that leads to cell death.[3] In susceptible tomato genotypes (asc/asc), this accumulation is rapid and pronounced, whereas resistant genotypes (Asc/Asc) show a much less sensitive response.[3]

Induction of Programmed Cell Death (PCD)

The accumulation of LCBs is not merely a metabolic byproduct but a potent signaling event that initiates PCD. This process shares many hallmarks with apoptosis observed in animal cells.[4]

-

Downstream Signaling Cascade: The elevated levels of LCBs trigger a complex signaling network. Key components include the rapid generation of reactive oxygen species (ROS), the production of nitric oxide (NO), and the activation of ethylene signaling pathways.[1] These signaling molecules act synergistically to propagate the death signal throughout the cell.

-

Apoptotic-like Hallmarks: Cells treated with AAL toxin exhibit stereotypic markers of apoptosis, including chromatin condensation, cell shrinkage, and the formation of apoptotic-like bodies.[1] A definitive indicator is the internucleosomal cleavage of nuclear DNA, which can be visualized as a characteristic "DNA ladder" on an agarose gel.[1][4] This process ultimately leads to a loss of plasma membrane integrity and cell death.[5]

Quantitative Data

The following tables summarize quantitative data from studies on AAL toxin's effects on plant cells, focusing on the accumulation of long-chain bases and the resulting cellular damage.

| Plant Material | Toxin & Concentration | Duration | Free Phytosphingosine (pmol/mg dry weight) | Free Sphinganine (pmol/mg dry weight) | Reference |

| Susceptible Tomato Leaf Discs (asc/asc) | Control | 24 h | 0.8 ± 0.2 | 0.4 ± 0.1 | [3] |

| Susceptible Tomato Leaf Discs (asc/asc) | AAL Toxin, 1 µM | 24 h | 42.1 ± 10.2 | 135.2 ± 31.4 | [3] |

| Duckweed (Lemna pausicostata) | Control | 24 h | 1.1 ± 0.2 | 0.3 ± 0.1 | [3] |

| Duckweed (Lemna pausicostata) | AAL Toxin, 1 µM | 24 h | 19.3 ± 2.1 | 38.6 ± 4.2 | [3] |

| Table 1: Accumulation of Free Long-Chain Bases in Plant Tissues Treated with AAL Toxin. | |||||

| *Indicates means are significantly different (P < 0.05) from the corresponding control. |

| Plant Material | Toxin & Concentration | Duration | Effect | Measurement | Reference |

| Susceptible Tomato Leaf Discs (asc/asc) | AAL Toxin, 0.01 µM | 24 h | Cell Death | Electrolyte Leakage & Chlorosis | [5] |

| Duckweed (Lemna pausicostata) | AAL Toxin, 20-40 nM | 72 h | Cell Death | IC50 for Electrolyte Leakage & Chlorophyll Loss | [1] |

| Table 2: Phytotoxic Effects of AAL Toxin on Plant Tissues. |

Signaling Pathways and Logical Relationships

This compound Mechanism of Action Pathway

Caption: Signaling pathway of this compound-induced programmed cell death in plants.

Genetic Basis of Toxin Resistance

Caption: Logical relationship between tomato genotype and sensitivity to AAL toxin.

Experimental Protocols

Protocol 1: Quantification of Long-Chain Bases in Plant Tissue

This protocol details the extraction and analysis of free sphinganine and phytosphingosine from plant leaf discs treated with AAL toxin, based on methodologies described in the literature.[3]

5.1.1 Materials

-

Plant leaf discs (e.g., from susceptible asc/asc tomato)

-

This compound solution (e.g., 1 µM in sterile water)

-

Chloroform, Methanol, Ammonium Hydroxide (NH₄OH)

-

o-phthalaldehyde (OPA) reagent

-

HPLC system with a fluorescence detector and a C18 reverse-phase column

-

Sphinganine and Phytosphingosine standards

-

Lyophilizer or vacuum concentrator

5.1.2 Experimental Workflow Diagram

References

- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overexpression of Arabidopsis Ceramide Synthases Differentially Affects Growth, Sphingolipid Metabolism, Programmed Cell Death, and Mycotoxin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery, Isolation, and Biological Activity of AAL Toxin TC2

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of AAL Toxin TC2, a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction

Alternaria alternata f. sp. lycopersici is the causal agent of Alternaria stem canker disease in tomato (Lycopersicon esculentum)[1]. The pathogenicity of this fungus is largely attributed to the secretion of a suite of host-specific toxins known as AAL toxins[1]. These toxins induce necrosis and are key determinants of the disease. The AAL toxins are structurally analogous to sphingoid bases like sphinganine and phytosphingosine.

In 1994, three new pairs of regioisomeric AAL toxins, designated TC, TD, and TE, were isolated and characterized from liquid cultures of the fungus. This compound is one of the two regioisomers of the TC toxin. This guide focuses on the discovery, isolation, and mechanism of action of this compound.

Discovery and Structural Elucidation

AAL Toxin TC, along with TD and TE, was first reported by Caldas et al. in 1994. These toxins were isolated from liquid cultures of Alternaria alternata f. sp. lycopersici (isolate AS27-12). Their structures were elucidated using NMR and mass spectrometry.

AAL Toxin TC is structurally similar to the previously characterized AAL Toxin TA but lacks the hydroxyl groups at the C4 and C5 positions. The TC toxin exists as a pair of regioisomers, TC1 and TC2, which differ in the esterification position of a tricarballylic acid moiety.

Table 1: Structural Comparison of AAL Toxins

| Toxin | Structural Difference from AAL Toxin TA |

| TA | Baseline structure |

| TB | Lacks a hydroxyl group at C5 |

| TC | Lacks hydroxyl groups at C4 and C5 |

| TD | N-acetylated form of TB |

| TE | N-acetylated form of TC |

Experimental Protocols

The following sections detail the methodologies for the cultivation of the fungus and the subsequent extraction, purification, and analysis of this compound.

Fungal Culture

A detailed protocol for the cultivation of Alternaria alternata f. sp. lycopersici to produce AAL toxins is provided below.

Materials:

-

Alternaria alternata f. sp. lycopersici isolate (e.g., AS27-12)

-

V-8 agar plates

-

Liquid culture medium (details not specified in the source literature, but typically a nutrient-rich broth)

-

Shaker incubator

Procedure:

-

Maintain the fungal isolate on V-8 agar plates.

-

Inoculate the liquid culture medium with the fungus from the agar plates.

-

Incubate the liquid cultures on a shaker to ensure aeration and uniform growth.

-

After a suitable incubation period (typically several weeks), harvest the culture by filtration to separate the mycelia from the culture filtrate containing the secreted toxins.

Toxin Extraction and Purification

The following is a step-by-step protocol for the extraction and purification of this compound from the fungal culture filtrate.

Materials:

-

Culture filtrate

-

Amberlite XAD-2 resin

-

Methanol

-

Ethyl acetate

-

Acetic acid

-

Hexane

-

Silica gel for flash chromatography

-

TLC plates (silica)

-

p-Anisaldehyde spray reagent (50 µL p-anisaldehyde in 10 mL of methanol/acetic acid/sulfuric acid 8:1:0.5)

Procedure:

-

Adsorption to XAD-2 Resin: Add Amberlite XAD-2 resin (50 g/L) to the culture filtrate and stir for 4-6 hours.

-

Elution: Wash the resin with water to remove impurities, then elute the toxins with 100% methanol.

-

Solvent Extraction: Evaporate the methanol extract to dryness under vacuum at 50°C. Dissolve the residue in a solvent system of ethyl acetate/acetic acid/hexane/water (6:2:2:1).

-

Flash Chromatography:

-

Pack a silica gel column (e.g., 2.0 x 22 cm; 30 g) and equilibrate with the same solvent system.

-

Load the dissolved extract onto the column.

-

Elute the toxins with the same solvent system.

-

After collecting an initial set of fractions (e.g., twenty 5 mL fractions), change the mobile phase to ethyl acetate/acetic acid/water (6:3:1) to elute the more polar toxins.

-

-

Thin-Layer Chromatography (TLC) Analysis:

-

Monitor the fractions by analytical TLC using a solvent system of ethyl acetate/acetic acid/water (6:3:1).

-

Visualize the separated toxins by spraying the TLC plate with the p-anisaldehyde reagent and heating.

-

-

Pooling and Final Purification: Combine the fractions containing a single component with the same Rf value and evaporate to dryness. Re-check the purity on analytical TLC.

Tomato Leaflet Bioassay

This bioassay is used to determine the biological activity of the purified this compound.

Materials:

-

Purified this compound

-

Tomato leaflets from a sensitive genotype (asc/asc) and a resistant genotype (Asc/Asc)

-

Sterile water or a suitable buffer for dissolving the toxin

Procedure:

-

Prepare a dilution series of the purified this compound in a suitable solvent (e.g., 10 to 4000 ng/mL).

-

Apply a small droplet of each toxin dilution to the surface of the tomato leaflets.

-

Incubate the leaflets under controlled conditions (e.g., light, temperature, humidity).

-

Observe the leaflets for the development of necrotic lesions over a period of 24-72 hours.

-

Record the severity of necrosis at each toxin concentration for both sensitive and resistant genotypes.

Quantitative Data

Table 2: Relative Toxicity of AAL Toxin Congeners

| Toxin | Relative Toxicity in Tomato Bioassay |

| TA | High |

| TB | High |

| TC | Lower than TA, but higher than TD and TE[2] |

| TD | Over 100 times lower than TA[2] |

| TE | Over 100 times lower than TA[2] |

Note: All regioisomeric pairs induce genotype-specific necrosis characteristic of AAL Toxin TA in tomato bioassays but differ markedly in relative toxicity.

Mechanism of Action and Signaling Pathways

AAL toxins, including TC2, are potent inhibitors of ceramide synthase, a key enzyme in the sphingolipid biosynthesis pathway[3]. This inhibition leads to the disruption of sphingolipid metabolism, characterized by the accumulation of free sphingoid bases, sphinganine, and phytosphingosine. The accumulation of these precursors is thought to trigger a signaling cascade that culminates in programmed cell death (PCD), also known as apoptosis, in sensitive plant cells[4][5].

The PCD induced by AAL toxins involves a complex signaling network that includes the plant hormones ethylene and jasmonic acid, as well as reactive oxygen species (ROS) and mitogen-activated protein (MAP) kinases[6][7][8].

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and the proposed signaling pathway for its induced programmed cell death.

Caption: Experimental workflow for the isolation and purification of this compound.

Caption: Proposed signaling pathway of this compound-induced programmed cell death.

References

- 1. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of Arabidopsis Ceramide Synthases Differentially Affects Growth, Sphingolipid Metabolism, Programmed Cell Death, and Mycotoxin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptosis: A Functional Paradigm for Programmed Plant Cell Death Induced by a Host-Selective Phytotoxin and Invoked during Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ethylene signaling pathway and MAPK cascades are required for AAL toxin-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The involvement of jasmonates and ethylene in Alternaria alternata f. sp. lycopersici toxin-induced tomato cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

Disruption of Sphingolipid Metabolism by AAL Toxin TC2: A Technical Guide

Executive Summary: This technical guide provides an in-depth examination of the molecular mechanisms by which AAL (Alternaria alternata f. sp. lycopersici) Toxin TC2 disrupts sphingolipid metabolism. AAL Toxin TC2, a sphinganine-analog mycotoxin, acts as a potent and specific inhibitor of ceramide synthase, a pivotal enzyme in the sphingolipid biosynthetic pathway. This inhibition leads to a cytotoxic imbalance in sphingolipid homeostasis, characterized by the accumulation of pro-apoptotic sphingoid bases and the depletion of essential complex sphingolipids. The downstream consequences include the activation of signaling cascades that culminate in programmed cell death (PCD). This document details the core mechanism of action, presents quantitative data on toxicity and metabolic shifts, outlines key experimental protocols for studying these effects, and provides visual diagrams of the implicated pathways. It is intended for researchers, scientists, and drug development professionals working in toxicology, cancer biology, and lipid biochemistry.

Introduction to Sphingolipid Metabolism and AAL Toxins

The Sphingolipid Rheostat: A Balance of Cell Fate

Sphingolipids are not merely structural components of eukaryotic cell membranes; they are critical signaling molecules that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[1] The balance between pro-apoptotic and pro-survival sphingolipids, often termed the "sphingolipid rheostat," is crucial for determining cell fate.[2] Ceramide, the central molecule in sphingolipid metabolism, is generally considered a tumor-suppressor lipid that mediates anti-proliferative responses and induces apoptosis.[2][3][4] Conversely, sphingosine-1-phosphate (S1P), generated from the phosphorylation of sphingosine (which is derived from ceramide), promotes cell survival, proliferation, and drug resistance.[2][5] Disruption of this delicate balance is implicated in various pathologies, including cancer.[1][3][6]

AAL Toxins: Sphinganine-Analog Mycotoxins (SAMs)

AAL toxins are a family of mycotoxins produced by the fungus Alternaria alternata f. sp. lycopersici, the causal agent of stem canker disease in certain tomato cultivars. Due to their structural similarity to sphinganine and sphingosine, AAL toxins and the related fumonisin mycotoxins are collectively known as sphinganine-analog mycotoxins (SAMs).[7] This structural mimicry is the basis for their mechanism of toxicity in both plant and animal cells.[7][8] The AAL toxin family includes several congeners, such as TA, TB, TC, TD, and TE, which differ in their structure and relative toxicity.

This compound: Structure and Isomers

The AAL toxin TC fraction consists of two structural isomers, TC1 and TC2.[9] Like other members of the AAL toxin family, its core structure features a long-chain aminopentol backbone esterified with a tricarboxylic acid moiety.[10][11] Its specific structure allows it to function as a competitive inhibitor of ceramide synthase.[12]

Core Mechanism of Action: Ceramide Synthase Inhibition

The primary molecular target of this compound is ceramide synthase (sphingosine N-acyltransferase), a key enzyme located in the endoplasmic reticulum.[10][13]

Competitive Inhibition of Ceramide Synthase

Ceramide synthase catalyzes the N-acylation of a sphingoid base (like sphinganine or sphingosine) with a fatty acyl-CoA to form dihydroceramide or ceramide, respectively.[13][14] this compound, due to its structural analogy to the sphinganine substrate, acts as a potent competitive inhibitor of this enzyme.[11][12] This blockade is the central event in its toxic action.[8]

Accumulation of Free Sphingoid Bases

The inhibition of ceramide synthase disrupts the de novo sphingolipid synthesis pathway, causing a metabolic bottleneck. This leads to the significant accumulation of the enzyme's substrates, the free sphingoid bases sphinganine (Sa) and, in plants, phytosphingosine.[12][15][16] Elevated levels of these free sphingoid bases are cytotoxic and are known to be growth inhibitory.[15][17] The ratio of sphinganine to sphingosine (Sa/So) is a sensitive biomarker for exposure to ceramide synthase inhibitors like AAL toxins and fumonisins.[18]

Depletion of Complex Sphingolipids

A direct consequence of ceramide synthase inhibition is the reduced synthesis of ceramides and, subsequently, all downstream complex sphingolipids that use ceramide as a precursor, such as sphingomyelin and glucosylceramide.[10] This depletion impairs the structural integrity of membranes and disrupts the signaling functions of these complex lipids.

Quantitative Effects of AAL Toxin Exposure

Quantitative analysis reveals the potent cytotoxic effects of AAL toxins and the corresponding shifts in sphingolipid metabolites.

Table 1: Cytotoxicity and Relative Potency of AAL Toxin Congeners

This table summarizes the concentration of various AAL toxins required to induce a toxic response in different biological systems. The data highlights that while AAL Toxin TC is toxic, it is less potent than the TA form.

| Toxin Congener | IC50 or Necrotic Concentration (ng/mL) | Cell Line / Biological System |

| AAL Toxin (unspecified) | ~10,000 | H4TG Rat Hepatoma Cells[19] |

| AAL Toxin TA | 50 | Susceptible (asc/asc) Tomato Leaflets[9] |

| AAL Toxin TC | 5,000 | Susceptible (asc/asc) Tomato Leaflets[9] |

| AAL Toxin TD | >50,000 | Susceptible (asc/asc) Tomato Leaflets[9] |

| AAL Toxin TE | >50,000 | Susceptible (asc/asc) Tomato Leaflets[9] |

Table 2: General Changes in Sphingolipid Metabolite Levels

This table provides a qualitative summary of the expected changes in key sphingolipid metabolites following exposure to a ceramide synthase inhibitor like this compound.

| Metabolite | Expected Change | Rationale | Method of Detection |

| Sphinganine (Sa) | ↑↑ (Marked Increase) | Substrate accumulation due to enzyme inhibition[15][16] | LC-MS/MS[20][21] |

| Sphingosine (So) | ↔ or Slight ↑ | Less directly affected than Sa | LC-MS/MS[20][21] |

| Sa/So Ratio | ↑↑ (Marked Increase) | Key biomarker of exposure[18] | LC-MS/MS[20][21] |

| Dihydroceramide | ↓↓ (Marked Decrease) | Direct product of inhibited reaction | LC-MS/MS[22][23] |

| Ceramide | ↓↓ (Marked Decrease) | Depletion of precursor pool | LC-MS/MS[22][23] |

| Complex Sphingolipids | ↓ (Decrease) | Depletion of ceramide backbone | LC-MS/MS[22][23] |

Downstream Signaling and Cellular Consequences

The biochemical disruption of sphingolipid metabolism triggers a cascade of signaling events that ultimately lead to cell death.

Induction of Programmed Cell Death (PCD) / Apoptosis

The accumulation of cytotoxic sphingoid bases and the overall dysregulation of the sphingolipid rheostat are potent triggers for programmed cell death (PCD) in plants and apoptosis in animals.[7][8] This process is characterized by classic apoptotic hallmarks, including cell shrinkage, chromatin condensation, DNA laddering, and the formation of apoptotic-like bodies.[10]

Role of Downstream Signaling Molecules

The cellular stress induced by this compound involves the activation of multiple signaling pathways. In plants, molecules such as jasmonic acid and ethylene have been shown to promote AAL toxin-induced PCD.[7][10] The process also involves the generation of reactive oxygen species (ROS) and nitric oxide (NO), which are key mediators of stress responses and cell death.[10]

Key Experimental Protocols

Investigating the effects of this compound requires specialized assays to measure enzyme activity, profile lipid changes, and assess cellular health.

Protocol: Ceramide Synthase Activity Assay (Fluorometric)

This protocol describes a high-performance liquid chromatography (HPLC)-based fluorometric assay to measure ceramide synthase activity, adapted from published methods.[14][24]

-

Reagent Preparation:

-

Substrate 1 (Fluorophore): Prepare a 1 mM stock solution of NBD-sphinganine in a chloroform/methanol (8:2) mixture.

-

Substrate 2 (Acyl-CoA): Prepare a 2 mM stock solution of a specific fatty acyl-CoA (e.g., C16:0-CoA) in deionized water.

-

Reaction Buffer: Prepare a buffer containing 50 mM HEPES/KOH (pH 7.4), 25 mM KCl, 2 mM MgCl₂, and 0.5 mM DTT. Add fatty-acid-free BSA to a final concentration of 20 µM just before use.

-

-

Enzyme Preparation:

-

Prepare cell or tissue homogenates (lysates) in a suitable lysis buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 25 µg of protein from the cell/tissue homogenate with the reaction buffer.

-

Add NBD-sphinganine to a final concentration of 10 µM and the fatty acyl-CoA to a final concentration of 50 µM in a final reaction volume of 50-100 µL.

-

To test for inhibition, pre-incubate the homogenate with this compound for 15-30 minutes before adding the substrates.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding a chloroform/methanol (1:2, v/v) mixture.

-

-

Lipid Extraction and Detection:

-

Perform a lipid extraction (e.g., Bligh-Dyer method).

-

Dry the lipid-containing organic phase under nitrogen and reconstitute in a suitable solvent.

-

Analyze the sample using HPLC with a fluorescence detector. Separate the product (NBD-ceramide) from the substrate (NBD-sphinganine) on a C18 column.

-

Quantify the NBD-ceramide peak area and compare it to a standard curve to determine enzyme activity.

-

Protocol: Sphingolipid Profiling by LC-MS/MS

This protocol provides a general workflow for the quantitative analysis of multiple sphingolipid species from toxin-treated cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[20][21][22][23]

-

Sample Preparation and Lipid Extraction:

-

Culture cells to the desired confluency and treat with this compound for a specified time. Include vehicle-treated controls.

-

Harvest cells and add an internal standard cocktail containing deuterated or ¹³C-labeled sphingolipid standards for accurate quantification.

-

Perform a single-phase or two-phase (e.g., Bligh-Dyer) lipid extraction using solvents like chloroform, methanol, and water.

-

-

Chromatographic Separation:

-

Dry the lipid extract and reconstitute it in an appropriate injection solvent.

-

Inject the sample onto an HPLC or UPLC system.

-

Separate the different sphingolipid classes and species using either a reversed-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column.

-

-

Mass Spectrometry Detection:

-

Interface the LC system with a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.

-

Use a Multiple Reaction Monitoring (MRM) acquisition method. For each sphingolipid, define a specific precursor ion to product ion transition for high selectivity and sensitivity.

-

For example, to detect sphinganine, monitor the transition of its protonated molecular ion [M+H]⁺ to a characteristic fragment ion.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous sphingolipid and its corresponding internal standard.

-

Calculate the concentration of each analyte by comparing the peak area ratio (analyte/internal standard) to a calibration curve.

-

Perform statistical analysis to identify significant changes between control and toxin-treated groups.

-

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25]

-

Reagent Preparation:

-

MTT Solution: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.

-

Solubilization Solution: Prepare a solution to dissolve the formazan crystals, such as acidic isopropanol (0.04 M HCl in isopropanol) or dimethyl sulfoxide (DMSO).

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of this compound. Include wells for untreated controls (negative control) and a vehicle control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

-

Data Acquisition and Analysis:

-

Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.

-

Subtract the background absorbance from a blank well (medium and MTT only).

-

Calculate cell viability as a percentage relative to the untreated control:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Plot the viability percentage against the toxin concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Implications for Research and Drug Development

The specific mechanism of this compound makes it a valuable tool for studying the intricate roles of sphingolipid metabolism. By selectively inhibiting ceramide synthase, researchers can probe the downstream consequences of ceramide depletion and sphingoid base accumulation. This has significant implications for understanding diseases characterized by dysregulated sphingolipid metabolism, such as cancer, neurodegenerative disorders, and metabolic diseases.[1][2] Furthermore, as ceramide synthases are explored as potential therapeutic targets, understanding the toxicological profile of their inhibitors is crucial for developing safe and effective drugs.[3]

References

- 1. The Role of Sphingolipids Metabolism in Cancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sphingolipid metabolism in cancer signalling and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sphinganine-Analog Mycotoxins (SAMs): Chemical Structures, Bioactivities, and Genetic Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemistry and biological activity of AAL toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. toxicologia.unb.br [toxicologia.unb.br]

- 10. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Overexpression of Arabidopsis Ceramide Synthases Differentially Affects Growth, Sphingolipid Metabolism, Programmed Cell Death, and Mycotoxin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fumonisin- and AAL-Toxin-Induced Disruption of Sphingolipid Metabolism with Accumulation of Free Sphingoid Bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fumonisin- and AAL-Toxin-Induced Disruption of Sphingolipid Metabolism with Accumulation of Free Sphingoid Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. mdpi.com [mdpi.com]

- 19. experts.umn.edu [experts.umn.edu]

- 20. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. lipidmaps.org [lipidmaps.org]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Genetic Core of AAL Toxin Production: A Technical Guide to the ALT1 Gene

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL toxins, produced by the phytopathogenic fungus Alternaria alternata f. sp. lycopersici, are a critical factor in the development of stem canker disease in tomato plants. The biosynthesis of these mycotoxins is centrally governed by the ALT1 gene, a highly-reducing polyketide synthase (HR-PKS). This technical guide provides an in-depth exploration of the genetic basis of AAL toxin production, with a primary focus on the ALT1 gene. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the molecular mechanisms underlying AAL toxin synthesis, methodologies for its study, and quantitative data to inform future research and therapeutic development. This document details the structure and function of the ALT1 gene, presents quantitative data on toxin production, outlines key experimental protocols, and visualizes the biosynthetic pathway and experimental workflows.

Introduction to AAL Toxins and the ALT1 Gene

AAL toxins are a group of sphinganine-analog mycotoxins that induce programmed cell death (apoptosis) in susceptible tomato cultivars by inhibiting ceramide synthase, a key enzyme in sphingolipid metabolism.[1][2] This disruption of sphingolipid biosynthesis leads to the characteristic necrotic lesions associated with Alternaria stem canker disease. The production of AAL toxins is a key virulence factor for Alternaria alternata f. sp. lycopersici.

The genetic determinant for AAL toxin biosynthesis is the ALT1 gene, which encodes a Type I highly-reducing polyketide synthase (HR-PKS).[3] Fungal HR-PKSs are large, multifunctional enzymes responsible for the iterative condensation of simple acyl-CoA precursors to form a polyketide chain. The ALT1 gene contains multiple domains that catalyze the various steps of polyketide synthesis, including chain initiation, elongation, reduction, and methylation.

Quantitative Data on AAL Toxin Production

The production of AAL toxins can vary significantly between different strains of Alternaria alternata and is influenced by environmental conditions. The following tables summarize available quantitative data on AAL toxin production.

| Toxin Isomer | Concentration (ng/mL) Required for 25% Necrosis in Susceptible Tomato Leaflets |

| TA | 20 |

| TB | 50 |

| TC | 100 |

| TD | >2000 |

| TE | >2000 |

| Data adapted from Caldas et al. (1998).[4] |

| Alternaria Strain | Alt a 1 Production (ng/mL) in Czapek Broth |

| Environmental Strain 1 | 1.103 |

| Environmental Strain 2 | 6.528 |

| ATCC Strain | 0.551 - 0.975 |

| Note: Alt a 1 is an allergenic protein from Alternaria, and its expression can be indicative of overall secondary metabolite production capacity. Data adapted from Skóra et al. (2015).[1][5] |

Experimental Protocols

Cloning of the Fungal Highly-Reducing Polyketide Synthase (HR-PKS) Gene (ALT1)

This protocol provides a general framework for the cloning of a fungal HR-PKS gene like ALT1, which can be adapted based on the specific laboratory equipment and reagents available.

Objective: To isolate and clone the full-length ALT1 gene from Alternaria alternata f. sp. lycopersici.

Materials:

-

Alternaria alternata f. sp. lycopersici culture

-

Liquid nitrogen

-

Mortar and pestle

-

DNA extraction kit (e.g., Fungal DNA Mini Kit)

-

PCR thermal cycler

-

High-fidelity DNA polymerase

-

Degenerate primers targeting conserved domains of fungal HR-PKSs (e.g., ketosynthase (KS) and acyltransferase (AT) domains)

-

Agarose gel electrophoresis system

-

Gel extraction kit

-

Cloning vector (e.g., pGEM-T Easy)

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic selection

-

DNA sequencing services

Methodology:

-

Fungal Culture and DNA Extraction:

-

Grow Alternaria alternata f. sp. lycopersici in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 25°C with shaking.

-

Harvest the mycelia by filtration and freeze-dry or immediately freeze in liquid nitrogen.

-

Grind the frozen mycelia to a fine powder using a mortar and pestle.

-

Extract genomic DNA using a commercial fungal DNA extraction kit following the manufacturer's instructions.

-

-

PCR Amplification of a Conserved PKS Fragment:

-

Design degenerate primers based on highly conserved amino acid motifs within the KS and AT domains of known fungal HR-PKSs.

-

Perform PCR using the extracted genomic DNA as a template and the degenerate primers. Use a touchdown PCR program to increase specificity.

-

Analyze the PCR products by agarose gel electrophoresis. A successful amplification should yield a fragment of the expected size.

-

-

Gene Walking or Genome Walking to Obtain the Full-Length Gene:

-

Sequence the amplified PCR fragment.

-

Use the sequence information to design specific primers for gene walking or use a commercial genome walking kit to amplify upstream and downstream regions of the known fragment.

-

Repeat the process until the full-length gene sequence, including the promoter and terminator regions, is obtained.

-

-

Cloning and Sequencing of the Full-Length Gene:

-

Design primers to amplify the entire ALT1 open reading frame.

-

Perform a high-fidelity PCR to amplify the full-length gene.

-

Clone the PCR product into a suitable cloning vector.

-

Transform the ligation product into competent E. coli cells.

-

Select positive clones by antibiotic selection and confirm the insert by colony PCR and restriction digestion.

-

Sequence the entire cloned gene to confirm its identity and integrity.

-

Quantitative Real-Time PCR (qRT-PCR) for ALT1 Gene Expression Analysis

Objective: To quantify the relative expression level of the ALT1 mRNA in Alternaria alternata f. sp. lycopersici under different conditions.

Materials:

-

Alternaria alternata f. sp. lycopersici cultures grown under desired experimental conditions

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit)

-

DNase I

-

Reverse transcription kit

-

qRT-PCR instrument

-

SYBR Green or probe-based qRT-PCR master mix

-

Specific primers for the ALT1 gene and a reference gene (e.g., actin or GAPDH)

Methodology:

-

RNA Extraction and DNase Treatment:

-

Harvest fungal mycelia and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit, including an on-column DNase digestion step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's protocol.

-

-

qRT-PCR:

-

Design and validate specific primers for the ALT1 gene and a stably expressed reference gene.

-

Prepare the qRT-PCR reaction mixture containing cDNA template, primers, and master mix.

-

Perform the qRT-PCR using a standard thermal cycling protocol.

-

Include no-template controls and a melt curve analysis (for SYBR Green) to ensure reaction specificity.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the ALT1 and the reference gene.

-

Calculate the relative expression of the ALT1 gene using a suitable method, such as the 2-ΔΔCt method.

-

Quantification of AAL Toxin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To accurately quantify the concentration of AAL toxins in fungal cultures or infected plant tissues.

Materials:

-

Fungal culture filtrate or plant tissue extract

-

AAL toxin standards

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 reverse-phase HPLC column

-

Solvents for mobile phase (e.g., acetonitrile, water, formic acid)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Methodology:

-

Sample Preparation:

-

Culture Filtrate: Centrifuge the fungal culture to remove mycelia. The supernatant can be directly analyzed or subjected to SPE for cleanup and concentration.

-

Plant Tissue: Homogenize the plant tissue in a suitable extraction solvent (e.g., acetonitrile/water). Centrifuge to pellet debris and collect the supernatant. The extract may require further cleanup by SPE.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the AAL toxins using a C18 column with a gradient elution program.

-

Detect and quantify the toxins using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each AAL toxin isomer should be used for accurate quantification.

-

-

Quantification:

-

Prepare a calibration curve using serial dilutions of AAL toxin standards.

-

Quantify the AAL toxin concentration in the samples by comparing their peak areas to the calibration curve.

-

Signaling Pathways and Experimental Workflows

AAL Toxin Biosynthesis Pathway

The biosynthesis of the AAL toxin backbone is a complex process catalyzed by the multi-domain ALT1 HR-PKS. The following diagram illustrates the proposed sequence of enzymatic reactions.

Caption: Proposed biosynthetic pathway of the AAL toxin polyketide backbone by the ALT1 enzyme.

General Experimental Workflow for Studying ALT1

The following diagram outlines a typical workflow for the genetic and functional characterization of the ALT1 gene.

Caption: A general experimental workflow for the investigation of the ALT1 gene and AAL toxin production.

Conclusion

The ALT1 gene is a cornerstone in the pathogenicity of Alternaria alternata f. sp. lycopersici, orchestrating the production of AAL toxins that are central to the development of stem canker disease in tomatoes. A thorough understanding of the genetic and molecular mechanisms governing ALT1 expression and AAL toxin biosynthesis is paramount for the development of effective disease control strategies and potential therapeutic applications. This technical guide provides a foundational resource for researchers, offering a synthesis of current knowledge, quantitative data, and detailed experimental protocols to facilitate further investigation into this critical fungal virulence factor. Future research should focus on elucidating the regulatory networks that control ALT1 expression and exploring the potential for targeted inhibition of the ALT1 enzyme as a novel antifungal strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. Alternaria Toxins: Potential Virulence Factors and Genes Related to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Navigating the Fungal Polyketide Chemical Space: From Genes to Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toxicologia.unb.br [toxicologia.unb.br]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Functional Relationship Between AAL Toxins and Fumonisins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional relationship between two important classes of mycotoxins: AAL toxins and fumonisins. Produced by pathogenic fungi, these compounds are notable for their shared mechanism of action and structural similarities, making them a compelling subject for research in toxicology, plant pathology, and drug development.

Core Structural Features: A Tale of Two Mycotoxins

AAL toxins and fumonisins are classified as sphinganine-analog mycotoxins (SAMs) due to their structural resemblance to sphingoid bases, which are fundamental components of sphingolipids in eukaryotic cell membranes.[1][2] The core structure of both toxin families consists of a long-chain aminopolyol backbone.[2]

The primary distinction between AAL toxins and fumonisins lies in the number of propane-1,2,3-tricarboxylic acid (PTCA), also known as tricarballylic acid, moieties esterified to the backbone. Fumonisins typically possess two PTCA side chains, whereas AAL toxins have only one.[1][2] This seemingly minor difference contributes to variations in their biological activity and host specificity.

| Feature | AAL Toxins | Fumonisins |

| Fungal Producers | Alternaria alternata f. sp. lycopersici | Fusarium spp. (e.g., F. verticillioides, F. proliferatum) |

| Core Structure | Long-chain aminopolyol | Long-chain aminopolyol |

| PTCA Moieties | One | Two |

| Primary Target | Ceramide Synthase | Ceramide Synthase |

Biosynthesis: A Convergent Evolutionary Path

The biosynthetic pathways of AAL toxins and fumonisins, while occurring in different fungal genera, exhibit remarkable convergence. The aminopolyol backbone of both mycotoxins is synthesized by a polyketide synthase (PKS).[2] Subsequent modifications, including hydroxylations and the addition of the PTCA side chains, are carried out by a series of dedicated enzymes encoded by gene clusters in the respective fungi.[2]

Isotopic labeling studies have revealed that the backbone of both toxins is derived from acetate units, with the methyl groups originating from methionine. The tricarballylic acid moieties are derived from the Krebs cycle intermediate, citrate.

Mechanism of Action: Disruption of Sphingolipid Homeostasis

The toxic effects of both AAL toxins and fumonisins stem from their ability to competitively inhibit the enzyme ceramide synthase (sphinganine N-acyltransferase).[3][4] This enzyme is a critical component of the de novo sphingolipid biosynthesis pathway, responsible for acylating sphingoid bases (sphinganine and sphingosine) to form dihydroceramide and ceramide, respectively.

By blocking ceramide synthase, AAL toxins and fumonisins cause a significant disruption in sphingolipid metabolism. This leads to two primary consequences:

-

Accumulation of Free Sphingoid Bases: The inhibition of ceramide synthase results in the buildup of its substrates, primarily sphinganine and, to a lesser extent, sphingosine.[5][6]

-

Depletion of Complex Sphingolipids: The block in ceramide production leads to a downstream reduction in the synthesis of more complex sphingolipids, such as sphingomyelin, glucosylceramide, and gangliosides, which are essential for cellular structure and signaling.[4]

The accumulation of free sphingoid bases is a key event in the toxicity of these mycotoxins. Elevated levels of sphinganine and sphingosine can trigger various cellular responses, including apoptosis (programmed cell death), cell cycle arrest, and alterations in signaling pathways.[7]

Caption: Signaling pathway disruption by AAL toxins and fumonisins.

Quantitative Data on Cytotoxicity

The cytotoxic effects of AAL toxins and fumonisins have been evaluated in various cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

| Toxin | Cell Line | IC50 (µg/mL) | Reference |

| AAL Toxin | H4TG (Rat Hepatoma) | 10 | [8] |

| MDCK (Dog Kidney) | 5 | [8] | |

| Fumonisin B1 | H4TG (Rat Hepatoma) | 4 | [8] |

| MDCK (Dog Kidney) | 2.5 | [8] | |

| Fumonisin B2 | H4TG (Rat Hepatoma) | 2 | [8] |

| MDCK (Dog Kidney) | 2 | [8] |

Detailed Experimental Protocols

For researchers aiming to study the effects of AAL toxins and fumonisins, the following experimental protocols provide a foundational methodology.

Extraction and Purification of AAL Toxins from Alternaria alternata

This protocol is adapted from methods described for the isolation of AAL toxins.

Workflow:

Caption: Workflow for AAL toxin extraction and purification.

Methodology:

-

Fungal Culture: Grow Alternaria alternata f. sp. lycopersici on a solid substrate such as rice media for several weeks to allow for toxin production.

-

Initial Extraction: The culture material is first extracted with chloroform to remove lipids and other nonpolar compounds.

-

Aqueous Extraction: The remaining solid residue is then extracted with a mixture of methanol and water (e.g., 50:50 v/v) to solubilize the more polar AAL toxins.

-

Purification: The crude aqueous extract is subjected to column chromatography. A common initial step is to use a non-ionic polymeric adsorbent resin (e.g., Amberlite XAD-2) to capture the toxins.

-

Further Purification: The semi-purified toxin fraction is then further purified using techniques such as high-performance liquid chromatography (HPLC), often with a reverse-phase column, to obtain pure AAL toxins.

Ceramide Synthase Inhibition Assay

This assay measures the activity of ceramide synthase and its inhibition by AAL toxins or fumonisins.

Methodology:

-

Enzyme Source Preparation: Prepare microsomes from a suitable source, such as rat liver, which are rich in ceramide synthase.

-

Reaction Mixture: Set up a reaction mixture containing:

-

Microsomal protein

-

A buffer solution (e.g., HEPES or Tris-HCl)

-

A fatty acyl-CoA substrate (e.g., palmitoyl-CoA or stearoyl-CoA)

-

A sphingoid base substrate (e.g., sphinganine)

-

The inhibitor (AAL toxin or fumonisin) at various concentrations.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

-

Analysis: Analyze the formation of the product (dihydroceramide) using thin-layer chromatography (TLC) with autoradiography (if using a radiolabeled substrate) or by liquid chromatography-mass spectrometry (LC-MS/MS).

-

Data Analysis: Determine the rate of product formation in the presence and absence of the inhibitor to calculate the extent of inhibition and determine the IC50 value.

Analysis of Sphingolipid Disruption in Cultured Cells

This protocol outlines the steps to measure the accumulation of sphinganine and sphingosine in cells treated with AAL toxins or fumonisins.

Workflow:

Caption: Workflow for cellular sphingolipid analysis.

Methodology:

-

Cell Culture and Treatment: Culture mammalian cells to a desired confluency and treat them with the desired concentration of AAL toxin or fumonisin for a specific time.

-

Cell Harvesting and Lipid Extraction: Harvest the cells, and extract the total lipids using a solvent mixture such as chloroform:methanol.

-

Alkaline Hydrolysis: Treat the lipid extract with a mild alkaline solution to hydrolyze glycerolipids, which can interfere with the analysis of sphingoid bases.

-

Derivatization: Derivatize the free sphingoid bases with a fluorescent reagent, such as o-phthaldialdehyde (OPA), to enable sensitive detection.

-

HPLC Analysis: Separate the derivatized sphingoid bases using reverse-phase HPLC with a fluorescence detector.

-

Quantification: Quantify the amounts of sphinganine and sphingosine by comparing the peak areas to those of known standards. The ratio of sphinganine to sphingosine (Sa/So ratio) is a sensitive biomarker of exposure to ceramide synthase inhibitors.

Conclusion and Future Directions

AAL toxins and fumonisins represent a fascinating example of convergent evolution in mycotoxin biosynthesis and function. Their shared ability to disrupt sphingolipid metabolism through the inhibition of ceramide synthase has significant implications for plant pathology, food safety, and human health. The structural and functional similarities also make them valuable tools for researchers studying the complex roles of sphingolipids in cellular processes.

Future research in this area may focus on:

-

Drug Development: The targeted inhibition of ceramide synthase by these mycotoxins could inspire the development of novel therapeutic agents for diseases characterized by aberrant sphingolipid metabolism, such as cancer.

-

Biocontrol and Resistance: A deeper understanding of the biosynthetic pathways could lead to strategies for controlling the production of these toxins in agricultural settings.

-

Toxicological Risk Assessment: Continued investigation into the combined and synergistic effects of these and other mycotoxins is crucial for accurate risk assessment in food and feed.

This technical guide provides a solid foundation for professionals engaged in research and development related to AAL toxins, fumonisins, and the broader field of sphingolipid biology. The provided protocols and data serve as a starting point for further investigation into the intricate world of these potent mycotoxins.

References

- 1. Sphingolipid analysis by high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous quantitative analysis of sphingoid base 1-phosphates in biological samples by o-phthalaldehyde precolumn derivatization after dephosphorylation with alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of sphingoid bases from hydrolyzed glucosylceramide in rice and wheat by online post-column high-performance liquid chromatography with O-phthalaldehyde derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments [experiments.springernature.com]

- 8. Quantitation of Sphingolipids in Mammalian Cell Lines by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

AAL Toxin TC2: An In-depth Technical Guide to its Phytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

AAL toxins, a group of mycotoxins produced by the fungus Alternaria alternata, exhibit significant phytotoxic effects on a range of plant species. This technical guide focuses on the properties of AAL Toxin TC2, providing a comprehensive overview of its mechanism of action, the cellular signaling pathways it disrupts, and its differential toxicity across various plants. This document summarizes quantitative phytotoxicity data, details key experimental protocols for assessing its effects, and includes visual representations of the toxin's mode of action and experimental workflows to support research and potential applications in herbicide development.

Introduction

AAL toxins are sphinganine-analog mycotoxins (SAMs) that interfere with sphingolipid metabolism in plants, leading to programmed cell death (PCD).[1][2] Among the different AAL toxin isomers (TA, TB, TC, TD, and TE), TC2, a sphinganine analog, demonstrates notable phytotoxicity.[1] Understanding the specific interactions of this compound with plant cells is crucial for developing novel, targeted herbicides and for managing agricultural diseases caused by Alternaria alternata.

Mechanism of Action

The primary molecular target of this compound is the enzyme ceramide synthase (sphinganine N-acyltransferase).[1] By competitively inhibiting this enzyme, the toxin blocks the acylation of sphinganine, a critical step in the de novo synthesis of ceramides and other complex sphingolipids.[2] This inhibition leads to the accumulation of free sphingoid bases, such as sphinganine and phytosphingosine, which act as signaling molecules to trigger a cascade of events culminating in programmed cell death (PCD).[2]

Signaling Pathways in this compound-Induced Phytotoxicity

The accumulation of long-chain bases due to ceramide synthase inhibition initiates a complex signaling network that leads to cellular demise. Key signaling molecules and pathways involved include:

-

Reactive Oxygen Species (ROS): An increase in ROS, particularly hydrogen peroxide (H₂O₂), is an early response to AAL toxin exposure.[1]

-

Nitric Oxide (NO): NO production is also stimulated, acting in concert with ROS to propagate the cell death signal.[1]

-

Calcium (Ca²⁺): Cytosolic calcium levels increase, functioning as a secondary messenger in the PCD pathway and enhancing DNA laddering.[1]

-

Ethylene (ET) and Jasmonic Acid (JA): These phytohormones are involved in promoting AAL toxin-induced PCD, linking sphingolipid disruption to stress-response pathways.[1][2]

-

Mitogen-Activated Protein Kinases (MAPKs): MAP kinases are activated downstream of the initial signaling events and play a role in executing the cell death program.[1]

The culmination of these signaling events results in characteristic features of apoptosis-like PCD, including DNA fragmentation, chromatin condensation, and the formation of apoptotic-like bodies.[1]

Signaling Pathway Diagram

Caption: Signaling cascade initiated by this compound.

Quantitative Phytotoxicity Data

The phytotoxicity of AAL toxins varies significantly across different plant species and even between cultivars of the same species. While specific EC₅₀ or IC₅₀ values for this compound are not extensively documented, the available data for AAL toxins, in general, provide a strong indication of its potency.

| Plant Species | Toxin Isomer(s) | Observed Effect & Concentration | Reference |

| Tomato (Lycopersicon esculentum) - susceptible | TA, TB | Toxicity to detached leaves at 10 ng/mL | [3] |

| Tomato (Lycopersicon esculentum) - susceptible | AAL-toxin | Electrolyte leakage and chlorosis at 0.01 µM in 24h | [4] |

| Jimsonweed (Datura stramonium) | AAL-toxin | Effects on excised leaves at 1.56 µg/mL | [5][6] |

| Black Nightshade (Solanum nigrum) | AAL-toxin | Effects on excised leaves at 0.01 µg/mL | [5][6] |

| Duckweed (Lemna pausicostata) | AAL-toxin | Cellular electrolyte leakage and loss of chlorophyll at 20–40 nM after 72h | [7] |

Note: The activity of AAL Toxin TC is reported to be lower than that of TA, but higher than TD and TE.[3]

Susceptible and Resistant Plant Species

AAL toxins exhibit a degree of host specificity, with some plant families being particularly sensitive.

Susceptible Species:

-

Solanaceae Family: Many species within this family are susceptible, including tomato, black nightshade, and jimsonweed.[2][3][5][6] At least 25 species of solanaceous plants are known to be attacked.[3]

-

Broadleaf Weeds: Prickly sida is another weed species susceptible to AAL toxins.[7]

Resistant Species:

-

Monocotyledonous Crops: Maize and wheat are generally tolerant to AAL toxins.[2][7]

-

Resistant Tomato Cultivars: Tomato varieties carrying the Asc-1 gene, which encodes a ceramide synthase variant insensitive to the toxin, are resistant.[1]

-

Other: Cotton, Canada thistle, field bindweed, and velvetleaf have shown resistance.[4]

Experimental Protocols

Assessing the phytotoxic effects of this compound involves a variety of bioassays. Below are detailed protocols for key experiments.

Detached Leaf Assay

This assay provides a rapid method for observing macroscopic symptoms of phytotoxicity.

Materials:

-

Healthy, fully expanded leaves from test plants

-

Petri dishes (15 cm)

-

Filter paper

-

This compound stock solution

-

Sterile distilled water (control)

-

Micropipettes

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a series of dilutions of this compound in sterile distilled water to determine dose-response. A control of sterile distilled water should be included.

-

Excise healthy leaves from the plant. For consistency, select leaves of a similar age and position.

-

Place two layers of sterile filter paper in each Petri dish and moisten with sterile distilled water.

-

Place the detached leaves, abaxial side up, on the moistened filter paper.

-

Apply small droplets (e.g., 10 µL) of the different toxin concentrations and the control solution to the leaf surface. Alternatively, small wounds can be made with a sterile needle prior to droplet application to facilitate toxin entry.[8]

-

Seal the Petri dishes with parafilm to maintain humidity.

-

Incubate the dishes in a growth chamber at approximately 25°C with a photoperiod (e.g., 16 hours light / 8 hours dark).[8]

-

Observe the leaves daily for the development of necrotic lesions, chlorosis, or other signs of toxicity. The size of the lesions can be measured over time.

Electrolyte Leakage Assay

This assay quantifies cell membrane damage by measuring the leakage of ions from treated tissues.[9][10]

Materials:

-

Leaf discs of a uniform size (e.g., 1 cm diameter)

-

Test tubes or multi-well plates

-

This compound solutions of varying concentrations

-

Deionized water

-

Conductivity meter

-

Shaker or water bath

Procedure:

-

Collect leaf discs from healthy plants using a cork borer.

-

Rinse the leaf discs thoroughly with deionized water to remove surface contaminants and electrolytes from cut edges.

-

Place a set number of leaf discs (e.g., 5-10) into test tubes or wells containing a known volume of the respective this compound dilution or deionized water (control).

-

Incubate the samples at room temperature on a shaker for a specified period (e.g., 24 hours).

-

After incubation, measure the initial conductivity (C₁) of the solution using a calibrated conductivity meter.

-

To determine the total electrolyte content, autoclave the samples (e.g., at 121°C for 20 minutes) to cause complete cell lysis.

-

After cooling to room temperature, measure the final conductivity (C₂).

-

Calculate the percentage of electrolyte leakage as: (C₁ / C₂) * 100.

Chlorophyll Content Assay

This method assesses phytotoxicity by quantifying the reduction in chlorophyll content, a common symptom of cellular damage.[1]

Materials:

-

Leaf tissue from treated and control plants

-

80% acetone or N,N-dimethylformamide (DMF)

-

Spectrophotometer

-

Centrifuge and centrifuge tubes

-

Mortar and pestle or tissue homogenizer

Procedure:

-

Collect a known weight of leaf tissue (e.g., 100 mg) from both toxin-treated and control plants.

-

Homogenize the tissue in a mortar and pestle with a small amount of 80% acetone or DMF until the tissue is completely macerated.

-

Transfer the homogenate to a centrifuge tube and rinse the mortar with the solvent to ensure all pigment is collected. Bring the final volume to a known amount (e.g., 10 mL).

-

Centrifuge the extract at approximately 5,000 x g for 10 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a clean tube.

-

Measure the absorbance of the supernatant at 645 nm and 663 nm for acetone extracts, or 647 nm and 664.5 nm for DMF extracts, using the respective solvent as a blank.[1]

-

Calculate the chlorophyll concentration using the following equations (for 80% acetone):

-

Chlorophyll a (mg/L) = (12.7 × A₆₆₃) - (2.69 × A₆₄₅)

-

Chlorophyll b (mg/L) = (22.9 × A₆₄₅) - (4.68 × A₆₆₃)

-

Total Chlorophyll (mg/L) = (20.2 × A₆₄₅) + (8.02 × A₆₆₃)

-

Experimental Workflow Diagram

Caption: General workflow for assessing this compound phytotoxicity.

Conclusion

This compound is a potent phytotoxin that disrupts a fundamental metabolic pathway in susceptible plants, leading to programmed cell death. Its mechanism of action through the inhibition of ceramide synthase and the subsequent activation of complex signaling cascades makes it a valuable tool for studying plant PCD and a potential candidate for the development of novel herbicides. The provided data and experimental protocols offer a foundation for further research into the specific effects of this compound on a wider range of plant species and for exploring its potential applications in agriculture and biotechnology. Further investigation is warranted to establish precise EC₅₀ and IC₅₀ values for this compound across a broader spectrum of economically important plants and weeds.

References

- 1. Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytotoxicity of AAL-toxin and other compounds produced by Alternaria alternata to jimsonweed (Datura stramonium) [agris.fao.org]

- 7. Alternaria host-specific (HSTs) toxins: An overview of chemical characterization, target sites, regulation and their toxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agro.au.dk [agro.au.dk]

- 9. Quantification of Plant Cell Death by Electrolyte Leakage Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

AAL Toxin TC2 effects on mammalian cell lines

An In-Depth Technical Guide to the Effects of AAL Toxin TC2 on Mammalian Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

AAL toxins are a group of mycotoxins produced by the plant pathogenic fungus Alternaria alternata f. sp. lycopersici. These toxins are classified into several isoforms, including TA, TB, TC, TD, and TE. Structurally, they are analogs of sphinganine, a key intermediate in the biosynthesis of sphingolipids in eukaryotic cells.[1][2] The TC isoform, along with TD and TE, is noted to be significantly less biologically active—by a factor of 30 to 400—than the TA and TB isoforms.[1] This guide provides a comprehensive technical overview of the known effects of AAL toxins on mammalian cell lines, with a focus on the core mechanism of action that is applicable to the TC2 isoform, even in the absence of extensive specific data for this less potent variant.

Core Mechanism of Action: Disruption of Sphingolipid Metabolism

The primary molecular target of AAL toxins in both plant and mammalian cells is the enzyme sphinganine N-acyltransferase , more commonly known as ceramide synthase .[1][3]

AAL toxins act as potent and competitive inhibitors of this enzyme.[3] The mechanism is rooted in their structural similarity to the enzyme's natural substrates, sphinganine and sphingosine.[1] By blocking ceramide synthase, AAL toxins trigger a cascade of events that disrupt the delicate balance of sphingolipid metabolism:

-

Inhibition of Ceramide Synthesis : The conversion of sphinganine to dihydroceramide, a crucial step in the de novo synthesis of all complex sphingolipids, is halted.[4]

-

Accumulation of Sphingoid Bases : The blockage leads to a significant intracellular accumulation of the substrates, primarily sphinganine and its metabolite, sphinganine-1-phosphate.[4][5]

-

Depletion of Complex Sphingolipids : The downstream production of essential lipids like ceramides, sphingomyelin, and glycosphingolipids is severely reduced.[4]

This disruption is the central event driving the cytotoxicity of AAL toxins. The accumulating sphingoid bases are not inert; they are bioactive signaling molecules that are known to be potent inducers of programmed cell death (POD), or apoptosis, and inhibitors of cell growth.[5]

Signaling Pathway Disruption

The inhibition of ceramide synthase by this compound initiates a well-defined signaling cascade that culminates in apoptosis. The accumulated sphinganine and sphinganine-1-phosphate act as second messengers that trigger cell death pathways. This process involves ceramide signaling disruption and can lead to cell cycle arrest.[1][2]

Caption: AAL Toxin inhibits ceramide synthase, causing sphinganine to accumulate and trigger apoptosis.

Quantitative Cytotoxicity Data

Specific quantitative cytotoxicity data for the this compound isoform is notably absent in publicly available literature. Research has primarily focused on the more potent TA and TB isoforms or has referred to a generic, unspecified "AAL toxin." The available data shows some conflicting results, which may be attributable to the use of different toxin isoforms, purity levels, or experimental conditions.

| Toxin | Cell Line | Cell Type | Assay | IC50 / Result | Citation |

| AAL Toxin (isoform not specified) | H4TG | Rat Hepatoma | Cytotoxicity Assay | IC50: 10 µg/ml | [6] |

| AAL Toxin (isoform not specified) | MDCK | Dog Kidney Epithelial | Cytotoxicity Assay | IC50: 5 µg/ml | [6] |

| Fumonisin B1 (related mycotoxin) | H4TG | Rat Hepatoma | Cytotoxicity Assay | IC50: 4 µg/ml | [6] |

| Fumonisin B1 (related mycotoxin) | MDCK | Dog Kidney Epithelial | Cytotoxicity Assay | IC50: 2.5 µg/ml | [6] |

| AAL-toxin (isoform not specified) | RH, BHK, MM, CHO, MDCK | Various Mammalian | Cytotoxicity Assay | Not cytotoxic at 100 µg/ml | [7] |

Experimental Protocols